4'-Azetidinomethyl-2,3-dichlorobenzophenone
Overview
Description
4’-Azetidinomethyl-2,3-dichlorobenzophenone is a chemical compound with the molecular formula C₁₇H₁₅Cl₂NO and a molecular weight of 320.21 g/mol . This compound is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes two chlorine atoms at the 2 and 3 positions of the benzene ring .
Preparation Methods
The synthesis of 4’-Azetidinomethyl-2,3-dichlorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chlorine Atoms: The dichlorination of the benzophenone core is achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Attachment of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with the dichlorobenzophenone under basic conditions.
Chemical Reactions Analysis
4’-Azetidinomethyl-2,3-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4’-Azetidinomethyl-2,3-dichlorobenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2,3-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and dichlorobenzophenone moiety contribute to its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4’-Azetidinomethyl-2,3-dichlorobenzophenone can be compared with other similar compounds, such as:
4’-Azetidinomethyl-2-chlorobenzophenone: This compound has only one chlorine atom, which may result in different chemical and biological properties.
4’-Azetidinomethyl-3-chlorobenzophenone: Similar to the previous compound, the position and number of chlorine atoms can influence its reactivity and applications.
4’-Azetidinomethyl-2,3-difluorobenzophenone: The substitution of chlorine atoms with fluorine atoms can lead to changes in the compound’s stability and reactivity.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-4-1-3-14(16(15)19)17(21)13-7-5-12(6-8-13)11-20-9-2-10-20/h1,3-8H,2,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGFMMZYUPWTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642821 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-94-0 | |
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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